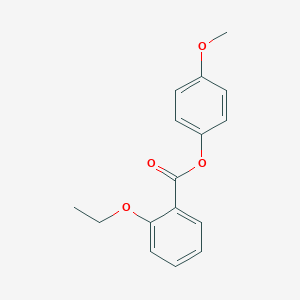
4-Methoxyphenyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2-ethoxybenzoate, also known as benzocaine ethyl p-anisate, is a local anesthetic and a commonly used compound in scientific research. It is a white crystalline powder with a molecular weight of 275.33 g/mol. This compound is widely used in various applications, including medical, cosmetic, and industrial sectors.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2-ethoxybenzoate involves the inhibition of voltage-gated sodium channels. This inhibition prevents the generation and propagation of action potentials, leading to the blockage of nerve impulses. This blockage results in the loss of sensation in the affected area.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methoxyphenyl 2-ethoxybenzoate include the inhibition of nerve impulses, leading to the loss of sensation in the affected area. This compound does not affect the central nervous system, and therefore, it does not cause any systemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methoxyphenyl 2-ethoxybenzoate in lab experiments include its high potency and fast onset of action. It is also relatively safe and has a low risk of systemic toxicity. However, its short duration of action and limited tissue penetration can be considered as limitations.
Orientations Futures
There are several future directions for the use of 4-Methoxyphenyl 2-ethoxybenzoate in scientific research. One potential direction is the development of new formulations that can enhance its tissue penetration and duration of action. Another direction is the investigation of its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to explore the safety and efficacy of this compound in different applications.
Méthodes De Synthèse
The synthesis of 4-Methoxyphenyl 2-ethoxybenzoate involves the reaction between p-methoxyphenol and ethyl 2-bromo benzoate. The reaction takes place in the presence of a base such as potassium carbonate and a palladium catalyst. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
4-Methoxyphenyl 2-ethoxybenzoate is widely used in scientific research as a local anesthetic. It is used to numb the skin, mucous membranes, and other tissues. This compound is used in various applications, including dentistry, surgery, and dermatology. It is also used in cosmetic products such as lip balms, sunscreens, and topical creams.
Propriétés
Nom du produit |
4-Methoxyphenyl 2-ethoxybenzoate |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-15-7-5-4-6-14(15)16(17)20-13-10-8-12(18-2)9-11-13/h4-11H,3H2,1-2H3 |
Clé InChI |
PZYSTNBLPILBNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)
![8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267959.png)
![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267961.png)
![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)
![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267965.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)